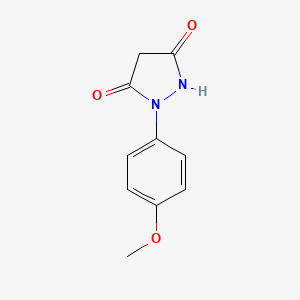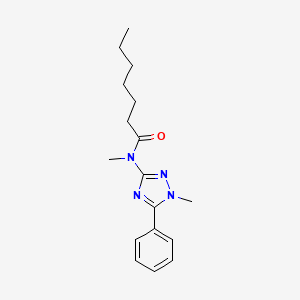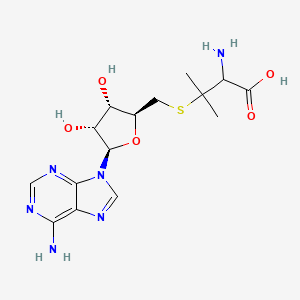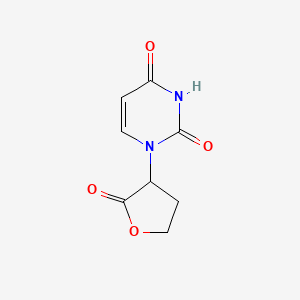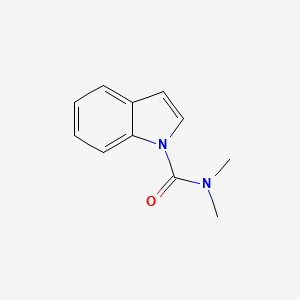
N,N-Dimethyl-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1H-indole-1-carboxamide: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a key structural motif in many biologically active compounds, making it a significant area of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-indole-1-carboxamide typically involves the reaction of indole with dimethylamine and a carboxylating agent. One common method is the reaction of indole with dimethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of N,N-Dimethyl-1H-indole-1-carboxylic acid.
Reduction: Formation of N,N-Dimethyl-1H-indole-1-methanol.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1H-indole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-1H-indole-1-carboxamide: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 1-position
Uniqueness: N,N-Dimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 1-position of the indole ring can enhance its ability to interact with biological targets and may result in distinct pharmacological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
70957-05-0 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
InChI-Schlüssel |
LTAVBBVDPOXAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


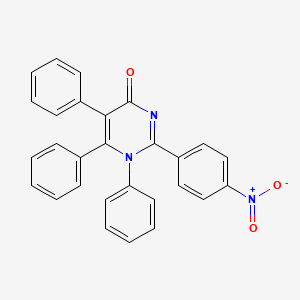
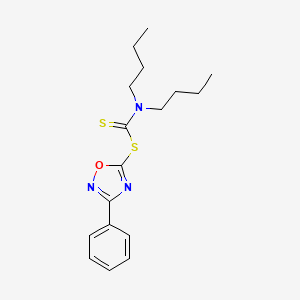
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
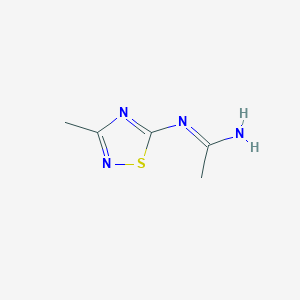
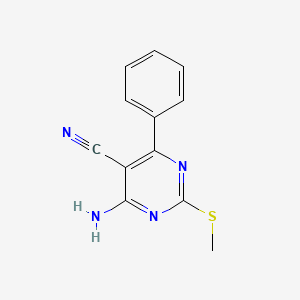
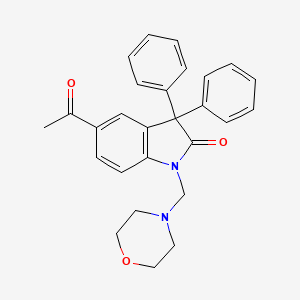

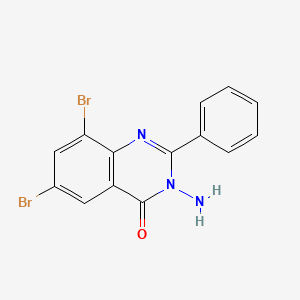
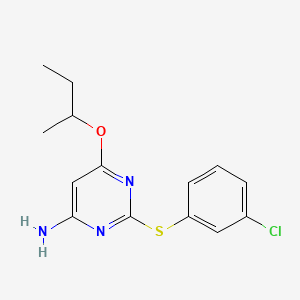
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
